molecular formula C23H23NO4S B3713366 Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B3713366
M. Wt: 409.5 g/mol
InChI Key: ILQURDQKMQVVHO-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of 4-methylphenol with ethyl 2-bromoacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with 4-methylphenylamine to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Biological Activity

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.

Structure

The compound features a thiophene core with various functional groups that contribute to its biological activity. Its molecular formula is C23H23NO4SC_{23}H_{23}NO_4S with a molecular weight of approximately 403.49 g/mol. The structure includes:

  • Ethyl ester group
  • Acetyl group
  • Phenoxy moiety

Notable Features

PropertyValue
Molecular FormulaC23H23NO4SC_{23}H_{23}NO_4S
Molecular Weight403.49 g/mol
IUPAC NameThis compound
CAS Number299950-97-3

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The mechanisms of action include:

  • Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in various cancer cell lines.
  • Cell Cycle Arrest : It causes G2/M phase arrest, which is crucial for inhibiting cancer cell proliferation.

Cytotoxicity Evaluation

The cytotoxic effects of the compound have been evaluated using various cancer cell lines, with notable findings summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-723.2Induces apoptosis
HeLa35.5Causes cell cycle arrest
A54949.9Inhibits cell proliferation

Apoptosis and Cell Cycle Analysis

Flow cytometry analysis revealed significant increases in apoptotic cells:

  • Early Apoptosis : Increased percentage compared to untreated controls.
  • Late Apoptosis : Marked increase post-treatment.

Breast Cancer Models

In studies utilizing MCF-7 breast cancer cells, treatment with the compound resulted in:

  • A significant reduction in cell viability.
  • Induction of apoptosis, confirming its potential as a therapeutic agent in breast cancer treatment.

Hematological Improvements

Animal model studies indicated that administration of the compound improved hematological parameters affected by chemotherapy, suggesting a protective effect against myelosuppression.

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-4-27-23(26)21-19(17-9-5-15(2)6-10-17)14-29-22(21)24-20(25)13-28-18-11-7-16(3)8-12-18/h5-12,14H,4,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQURDQKMQVVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.